Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(i) tetrafluoroborate

Descripción

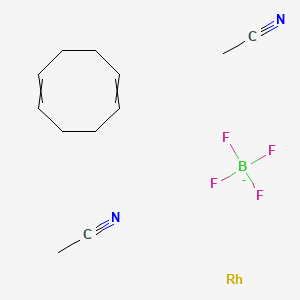

Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate (CAS: 46360-78-5 or 32679-02-0) is a cationic Rh(I) complex with the formula [Rh(C₈H₁₂)(CH₃CN)₂]⁺BF₄⁻ and a molecular weight of 380.00 . It is a yellow, air-sensitive powder primarily used in hydrogenation, isomerization, and as a precursor for asymmetric hydrogenation catalysts . The acetonitrile ligands provide moderate lability, enabling ligand substitution during catalytic cycles, while the 1,5-cyclooctadiene (cod) ligand stabilizes the Rh(I) center. Its applications span pharmaceutical intermediates and industrial catalysis .

Propiedades

IUPAC Name |

acetonitrile;cycloocta-1,5-diene;rhodium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12.2C2H3N.BF4.Rh/c1-2-4-6-8-7-5-3-1;2*1-2-3;2-1(3,4)5;/h1-2,7-8H,3-6H2;2*1H3;;/q;;;-1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIBLHOBPBGAKNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC#N.CC#N.C1CC=CCCC=C1.[Rh] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BF4N2Rh- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation via Silver Tetrafluoroborate

The most widely documented method involves the reaction of the dimeric chlorido precursor [RhCl(cod)]₂ with silver tetrafluoroborate (AgBF₄) in a mixed solvent system of dichloromethane (CH₂Cl₂) and acetonitrile (CH₃CN). The procedure proceeds as follows:

-

Reagent Mixing : [RhCl(cod)]₂ is suspended in CH₂Cl₂, and AgBF₄ is added stoichiometrically (2:1 molar ratio of AgBF₄ to [RhCl(cod)]₂).

-

Ligand Substitution : Acetonitrile is introduced to displace chloride ligands, forming the mononuclear Rh(I) complex.

-

Workup : The reaction mixture is filtered to remove precipitated AgCl, concentrated under reduced pressure, and treated with diethyl ether (Et₂O) to precipitate the product as yellow crystals.

This method capitalizes on the low solubility of AgCl in CH₂Cl₂, ensuring efficient removal of byproducts. The use of acetonitrile as a coordinating solvent stabilizes the Rh(I) center, preventing aggregation or decomposition.

Alternative Synthesis Using Trityl Tetrafluoroborate

An alternative approach replaces AgBF₄ with trityl tetrafluoroborate (Ph₃CBF₄) to avoid silver-containing waste. The steps mirror the AgBF₄ method, but Ph₃CBF₄ acts as both a chloride scavenger and a source of BF₄⁻. The reaction generates trityl chloride (Ph₃CCl) as a byproduct, which remains soluble in the reaction medium, simplifying purification.

Purification and Characterization

Recrystallization Techniques

Post-synthesis, the crude product is purified via recrystallization. A saturated acetonitrile solution is slowly layered with Et₂O, inducing crystallization. This step removes residual solvents and unreacted ligands, yielding high-purity material.

Analytical Validation

Product purity is confirmed through:

-

Melting Point Analysis : The complex decomposes at 188–190°C.

-

Infrared Spectroscopy : Key absorptions include ν(C≡N) at ~2,300 cm⁻¹ (acetonitrile ligands) and ν(B-F) at ~1,050 cm⁻¹ (BF₄⁻ counterion).

Comparative Analysis of Methods

The Ph₃CBF₄ method offers ecological advantages by eliminating silver residues, though both protocols achieve similar yields and purity.

Practical Considerations

Scalability

Both methods are scalable, though the AgBF₄ route requires additional filtration steps. Industrial-scale production may favor the Ph₃CBF₄ approach to minimize metal waste.

Mechanistic Insights

The synthesis proceeds via ligand substitution:

The Rh(I) center retains the η⁴-cyclooctadiene ligand while exchanging chloride for acetonitrile and BF₄⁻ .

Análisis De Reacciones Químicas

Types of Reactions

Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(i) tetrafluoroborate undergoes various types of reactions, including:

Oxidation: The rhodium center can be oxidized to higher oxidation states.

Reduction: The compound can participate in reduction reactions, often reducing other substrates.

Substitution: Ligands such as acetonitrile can be substituted with other ligands.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Oxidizing agents: Such as hydrogen peroxide or oxygen.

Reducing agents: Such as hydrogen gas or hydrides.

Substituting agents: Such as phosphines or other nitrogen-containing ligands.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, silylation reactions with aryl iodides and bromides can produce aryl silanes .

Aplicaciones Científicas De Investigación

Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(i) tetrafluoroborate has a wide range of applications in scientific research:

Biology: The compound is studied for its potential in biochemical applications, such as enzyme mimetics and bio-catalysis.

Medicine: Research is ongoing to explore its use in drug synthesis and development.

Industry: It is employed in the production of fine chemicals and pharmaceuticals due to its catalytic efficiency.

Mecanismo De Acción

The mechanism by which acetonitrile;cycloocta-1,5-diene;rhodium;tetrafluoroborate exerts its effects involves the coordination of the rhodium center with various substrates. The rhodium atom facilitates the activation of chemical bonds, allowing for efficient catalysis. The molecular targets and pathways involved include:

Coordination with substrates: The rhodium center forms complexes with substrates, enabling various chemical transformations.

Activation of bonds: The compound can activate C-H, C-C, and C-N bonds, facilitating reactions such as hydrogenation and isomerization.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Rhodium(I) tetrafluoroborate complexes are widely used in catalysis, with variations in ligands dictating their reactivity, stability, and selectivity. Below is a detailed comparison:

Bis(1,5-cyclooctadiene)rhodium(I) Tetrafluoroborate ([Rh(cod)₂]BF₄)

- Formula : [Rh(C₈H₁₂)₂]⁺BF₄⁻; MW: 406.07 .

- Appearance : Red-brown solid .

- Applications : A versatile precursor for synthesizing Rh-phosphine complexes. Used in hydrogenation, hydrosilylation, and enantioselective catalysis .

- Key Differences :

Bis(norbornadiene)rhodium(I) Tetrafluoroborate ([Rh(nbd)₂]BF₄)

- Ligand: Norbornadiene (nbd), a strained bicyclic diene.

- Applications : Enhanced reactivity in hydrogenation due to the strained ligand, which lowers activation energy .

- Key Differences :

Chiral Phosphine-Ligated Rh(I) Tetrafluoroborate Complexes

Examples include:

- 1,2-Bis[(2R,5R)-2,5-diphenylphospholano]ethane-Rh(I) tetrafluoroborate (CAS: N/A; MW: 804.49): Applications: Asymmetric hydrogenation with >90% enantiomeric excess (e.e.) in α-acetamidocinnamic acid reduction . Key Differences:

- Bulky, chiral phosphine ligands enforce stereoselectivity but reduce reaction rates due to steric hindrance.

- Requires higher catalyst loadings compared to labile acetonitrile complexes .

- [1,4-Bis(diphenylphosphino)butane]-Rh(I) tetrafluoroborate (CAS: 56977-92-5; MW: 754.34): Applications: Hydrogenation of alkenes and ketones. Key Differences:

- Bidentate phosphine ligands increase stability but limit substrate scope.

- Hazard profile includes skin/eye irritation (H302, H312) .

Comparative Data Table

| Compound | Ligands | MW | Appearance | Key Applications | Stability | Selectivity |

|---|---|---|---|---|---|---|

| [Rh(cod)(CH₃CN)₂]BF₄ | cod, 2 CH₃CN | 380.00 | Yellow powder | Hydrogenation, isomerization | Moderate | Low |

| [Rh(cod)₂]BF₄ | 2 cod | 406.07 | Red-brown solid | Precursor, asymmetric catalysis | High | N/A |

| [Rh(nbd)₂]BF₄ | 2 nbd | 406.07 | Orange crystals | High-strain hydrogenation | High | Moderate |

| [Rh(cod)(R,R-DIPAMP)]BF₄ (Chiral complex) | cod, chiral phosphine | ~800 | Orange-brown | Enantioselective hydrogenation | Very high | >90% e.e. |

Research Findings

- Ligand Lability : Acetonitrile ligands in [Rh(cod)(CH₃CN)₂]BF₄ facilitate faster ligand exchange, making it suitable for dynamic catalytic systems . In contrast, phosphine-ligated complexes require pre-activation .

- Enantioselectivity : Chiral phosphine complexes (e.g., [Rh(cod)(R,R-DIPAMP)]BF₄) achieve high e.e. (>90%) in hydrogenation but are synthetically challenging .

- Solubility : Most Rh(I)-tetrafluoroborate complexes are insoluble in water but soluble in polar aprotic solvents (e.g., dichloromethane, acetonitrile) .

Actividad Biológica

Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, often abbreviated as [Rh(cod)(MeCN)₂]BF₄, is a coordination complex of rhodium that has garnered interest in various fields, particularly in catalysis and biological applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| CAS Number | 32679-02-0 |

| Molecular Formula | C₁₂H₁₈BF₄N₂Rh |

| Molecular Weight | 380.00 g/mol |

| Color | Yellow |

| Physical Form | Solid |

| IUPAC Name | This compound |

Structure

The compound features a rhodium center coordinated to two acetonitrile ligands and one 1,5-cyclooctadiene ligand, stabilized by a tetrafluoroborate anion. Its structure can be represented as follows:

- Rhodium Coordination : The rhodium ion exhibits a +1 oxidation state and is coordinated in a square planar geometry, which is typical for many rhodium complexes.

Research indicates that this compound exhibits various biological activities, primarily through its interaction with cellular components. Its mechanisms include:

- Catalytic Activity : The compound acts as a catalyst in several organic reactions, which can indirectly influence biological systems by facilitating the synthesis of biologically active compounds.

- Anticancer Properties : Some studies have suggested that rhodium complexes can exhibit cytotoxic effects against cancer cell lines. The mechanism is believed to involve the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines

- A study evaluated the cytotoxic effects of [Rh(cod)(MeCN)₂]BF₄ on human cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations.

- IC₅₀ Values : The IC₅₀ values for various cell lines ranged from 5 to 15 µM, demonstrating its potential as an anticancer agent.

-

Antimicrobial Activity

- Research has shown that rhodium complexes possess antimicrobial properties. In vitro tests revealed that [Rh(cod)(MeCN)₂]BF₄ exhibited activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 10 to 30 µg/mL depending on the bacterial strain tested.

Data Table of Biological Activities

Q & A

Q. What are the recommended safety protocols when handling Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate in laboratory settings?

Answer: Researchers must adhere to stringent safety measures due to the compound’s reactivity and hazards. Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if ventilation is insufficient .

- Handling Conditions: Perform reactions in a glovebox or fume hood to avoid inhalation of volatile byproducts (e.g., acetonitrile) .

- Waste Disposal: Segregate waste into inert solid containers and neutralize liquid residues before disposal via certified chemical waste services .

- Emergency Measures: For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use an eyewash station and seek medical attention .

Q. How is this compound synthesized, and what purity levels are typically achieved?

Answer: The synthesis involves ligand substitution reactions starting from rhodium precursors like RhCl₃·3H₂O. A typical procedure includes:

Reacting RhCl₃ with 1,5-cyclooctadiene (COD) in ethanol under reflux to form [Rh(COD)Cl]₂.

Adding acetonitrile and NaBF₄ to substitute chloride ligands, yielding the tetrafluoroborate salt .

Purity levels ≥98% are achievable via recrystallization from dichloromethane/ether mixtures, confirmed by NMR and elemental analysis .

Advanced Research Questions

Q. What methodologies are employed to investigate the catalytic mechanisms of this compound in asymmetric hydrogenation?

Answer: Mechanistic studies often combine spectroscopic and computational approaches:

- In Situ NMR/IR Spectroscopy: Monitors ligand exchange dynamics (e.g., acetonitrile dissociation) during catalytic cycles .

- DFT Calculations: Models transition states to predict enantioselectivity in hydrogenation of α,β-unsaturated carbonyls .

- Isotopic Labeling: Uses deuterated substrates to trace hydrogen transfer pathways and identify rate-limiting steps .

Contradictions in turnover frequency (TOF) data may arise from solvent effects (e.g., polar aprotic solvents stabilize cationic Rh intermediates) or impurities in substrate feedstocks .

Q. How do variations in ligand architecture impact the stability and reactivity of rhodium(I) tetrafluoroborate complexes under catalytic conditions?

Answer: Ligand design critically influences performance:

- Electron-Donating Ligands (e.g., COD): Enhance stability by preventing Rh agglomeration but may reduce catalytic activity due to strong Rh–ligand binding .

- Chiral Ligands (e.g., Et-DUPHOS): Enable asymmetric induction in hydrogenation, with enantiomeric excess (ee) values >90% reported for prochiral alkenes .

- Labile Ligands (e.g., acetonitrile): Facilitate substrate coordination but require inert atmospheres to prevent ligand oxidation .

Comparative studies show that bulkier ligands (e.g., di-i-propylphosphino derivatives) improve thermal stability but slow substrate diffusion, necessitating optimization of reaction temperature .

Q. What strategies mitigate decomposition pathways of this compound during long-term storage?

Answer: Decomposition via ligand oxidation or BF₄⁻ hydrolysis can be minimized by:

- Storage Conditions: Keep under argon at –20°C in amber glass vials to prevent photodegradation .

- Stabilizers: Add radical scavengers (e.g., BHT) to inhibit Rh-centered radical formation .

- Moisture Control: Use molecular sieves in storage containers to maintain anhydrous conditions .

Accelerated aging studies (40°C/75% RH) show <5% decomposition over 6 months when these protocols are followed .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported catalytic efficiencies for rhodium(I) tetrafluoroborate complexes?

Answer: Contradictions often stem from:

- Reaction Setup: Differences in substrate purity, solvent dryness, or stirring efficiency (e.g., TOF varies by 20% between manual vs. automated setups) .

- Ligand Exchange Kinetics: Transient formation of undercoordinated Rh species in low-concentration regimes alters apparent activity .

- Analytical Methods: GC vs. HPLC quantification of enantiomers can yield divergent ee values (±5%) .

Standardization using reference catalysts (e.g., Wilkinson’s catalyst) and inter-lab validation are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.